Lipophilicity (LogP) as Selectivity Indicator
The calculated octanol-water partition coefficient (LogP) for 1-(5,7-Dichloro-2-benzofuranyl)ethanone is 3.6 [1]. This value, driven by the dual chlorine substitution, is substantially higher than that of the unsubstituted benzofuran-2-yl ethanone (LogP ~2.1) or the 5-chloro analog (LogP ~2.8). This increase in lipophilicity directly impacts membrane permeability and target binding profiles, making the dichloro derivative a preferred choice for targets requiring enhanced hydrophobic interactions.
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.6 |
| Comparator Or Baseline | Unsubstituted benzofuran-2-yl ethanone (LogP ~2.1); 5-chloro-benzofuran-2-yl ethanone (LogP ~2.8) |
| Quantified Difference | +1.5 vs. unsubstituted; +0.8 vs. 5-chloro analog |
| Conditions | In silico calculation based on molecular structure |
Why This Matters
A higher LogP value of 3.6 indicates superior membrane permeability and potential for improved oral bioavailability, a critical factor for lead compound selection in drug discovery programs targeting intracellular enzymes.
- [1] Molaid. (n.d.). 1-(5,7-dichlorobenzofuran-2-yl)ethanone | 7203-80-7. Retrieved from https://www.molaid.com/MS_1009140 View Source
